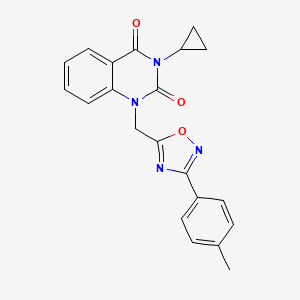
3-cyclopropyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Description
3-cyclopropyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H18N4O3 and its molecular weight is 374.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Des Réactions Chimiques
Oxidation: The compound can undergo oxidation reactions, typically at the methyl groups attached to the aromatic ring, forming corresponding aldehyde or carboxylic acid derivatives under strong oxidative conditions.
Reduction: Reduction might target the carbonyl groups within the quinazoline structure, converting them to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Aromatic substitution reactions could modify the p-tolyl group, introducing various functional groups to explore different biological activities.
Common reagents and conditions include:
Oxidation: Potassium permanganate or chromium trioxide in acidic media.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst.
Substitution: Halogenating agents, nitration mixtures, or Friedel-Crafts alkylation/acetylation reagents.
Scientific Research Applications:
Chemistry: Used as a building block for designing more complex molecules, potentially in the synthesis of novel organic materials or catalysts.
Biology: Studied for its interactions with biological macromolecules, which might reveal enzyme inhibition or receptor modulation properties.
Medicine: Evaluated for its therapeutic potential in treating diseases due to its structural similarity to known pharmacophores, possibly acting as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry: Could be utilized in the development of new materials with specific properties or as an intermediate in the production of more complex chemical entities.
Mechanism of Action: The exact mechanism of action for 3-cyclopropyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is not fully understood but may involve:
Molecular Targets: Enzyme active sites where it could act as a competitive inhibitor, or cellular receptors where it could act as an agonist or antagonist.
Pathways: Potentially modulating signaling pathways involved in cell proliferation, apoptosis, or inflammation, depending on its interaction with molecular targets.
Comparison with Similar Compounds: Comparing this compound with structurally similar compounds like:
Quinazoline Derivatives: Known for their use in cancer therapy, such as gefitinib, due to their ability to inhibit tyrosine kinases.
Oxadiazole Derivatives: Often explored for their antimicrobial and anti-inflammatory properties.
Cyclopropane-containing Molecules: Valued in medicinal chemistry for their unique rigidity and ability to fit into enzyme active sites.
What sets this compound apart is its hybrid structure, combining beneficial features from these classes, potentially leading to enhanced biological activity or selectivity.
Propriétés
IUPAC Name |
3-cyclopropyl-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-13-6-8-14(9-7-13)19-22-18(28-23-19)12-24-17-5-3-2-4-16(17)20(26)25(21(24)27)15-10-11-15/h2-9,15H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEZIYHMVZYKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













